3,3',4,4'-Tetrachlorodiphenyl-D6
Overview
Description
Scientific Research Applications
Methanol as a Cosolvent for PCB Decomposition
Research by Anitescu and Tavlarides (2002) demonstrated the effectiveness of methanol as a cosolvent and rate-enhancer in the oxidation kinetics of 3,3′,4,4′-tetrachlorobiphenyl decomposition in supercritical water. Their study revealed that methanol could facilitate a free-radical reaction pathway, leading to consecutive dechlorinations and ultimately to the oxidation of the compound to mineral products. This process underscores the potential of methanol in enhancing the degradation of chlorinated biphenyls under specific conditions, offering insights into environmental remediation techniques (Anitescu & Tavlarides, 2002).
Electronic and Photophysical Properties Study
Arulmozhiraja et al. (2002) conducted density functional theory studies on radical ions of selected polychlorinated biphenyls, including 3,3',4,4'-tetrachlorobiphenyl. Their work provided crucial insights into the adiabatic ionization potentials and electron affinities of these compounds, shedding light on the electronic structure and reactivity of PCBs. Such studies are fundamental in understanding the environmental persistence and toxicological impacts of PCBs (Arulmozhiraja, Fujii, & Morita, 2002).
Hydroxylated Metabolites in Whole Poplar Plants
Zhai, Lehmler, and Schnoor (2010) identified hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl in whole poplar plants, demonstrating the plant's ability to metabolize PCBs into hydroxylated forms. This research is pivotal in the field of phytoremediation, indicating that certain plant species can be utilized to degrade or transform PCBs present in the environment, thereby reducing their harmful impacts (Zhai, Lehmler, & Schnoor, 2010).
Electrochemical Impedance Sensor Development
Wei et al. (2011) reported the development of an electrochemical impedance sensor for the determination of PCB-77 (3,3',4,4'-tetrachlorobiphenyl) based on a single-walled carbon nanotube/pyrenecyclodextrin hybrid. This advancement represents a significant contribution to analytical chemistry, offering a novel method for detecting PCBs with high sensitivity and specificity (Wei, Kong, Yang, Wang, Liu, & Huang, 2011).
properties
IUPAC Name |
1,2-dichloro-3,4,6-trideuterio-5-(3,4-dichloro-2,5,6-trideuteriophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMGJOKDKOLIDP-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)Cl)[2H])[2H])Cl)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Tetrachlorodiphenyl-D6 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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